Lower Computed Lipophilicity (XLogP3) vs. DNA-PK Inhibitor V Enhances Aqueous Solubility
The target compound exhibits an XLogP3 of 1.9, indicating higher polarity than DNA-PK Inhibitor V (CAS 404009-46-7, XLogP3 = 3.2) and 4-morpholinobenzophenone (CAS 24758-49-4, XLogP3 = 2.7) [1][2][3]. The ~1.3 log unit reduction versus DNA-PK Inhibitor V predicts approximately a 20-fold improvement in aqueous solubility based on the Hansch equation, thereby facilitating in vitro assay preparation at higher concentrations without requiring DMSO concentrations that may interfere with enzyme or cell-based readouts [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | DNA-PK Inhibitor V (XLogP3 = 3.2); 4-Morpholinobenzophenone (XLogP3 = 2.7) |
| Quantified Difference | ΔXLogP3 = −1.3 (vs DNA-PK Inhibitor V); ΔXLogP3 = −0.8 (vs 4-Morpholinobenzophenone) |
| Conditions | PubChem computed descriptors (XLogP3-AA algorithm, 2021/2025 releases) |
Why This Matters
This physicochemical distinction supports procurement for aqueous-compatible screening where high solubility is a prerequisite, avoiding solubility-limited false negatives.
- [1] PubChem. (2026). Compound Summary: (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone (CID 71785832). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1421522-93-1. View Source
- [2] PubChem. (2026). Compound Summary: DNA-PK Inhibitor V (CID 16760391). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/404009-46-7. View Source
- [3] PubChem. (2026). Compound Summary: 4-Morpholinobenzophenone (CID 90600). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24758-49-4. View Source
